2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide
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Description
2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C27H34N4O2S and its molecular weight is 478.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antihypertensive Activity : The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions has been explored for their antihypertensive activity in spontaneous hypertensive rats. Certain derivatives exhibited significant activity as alpha-adrenergic blockers, highlighting the potential of spirocyclic compounds in cardiovascular research (Caroon et al., 1981).
ORL1 Receptor Agonists : Research into triazaspirodecanone derivatives has identified high-affinity ligands for the ORL1 receptor, with potential implications for understanding pain and addiction mechanisms (Röver et al., 2000).
Antimicrobial and Antifungal Activities : Novel triazole and triazoline derivatives have been synthesized and showed potent antimicrobial activities against various pathogens, indicating their potential as therapeutic agents (Altıntop et al., 2011).
Anticancer Activities : Studies on N-aryl substituted phenyl acetamide analogs of triazolo[3,4-a]phthalazines reveal promising anticancer properties, offering insights into novel oncological treatments (Kumar et al., 2019).
Chemical Synthesis and Characterization
Spiro Compound Synthesis : The development of oxazin analogs of thio-4-azaspiro[4.5]decan-3-one and their evaluation for antimicrobial activity showcase the versatility of spiro compounds in medicinal chemistry (Singh et al., 2021).
Radiosynthesis Applications : The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners highlights the utility of spiro compounds in agricultural chemistry, aiding in the study of their metabolism and action mode (Latli & Casida, 1995).
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2S/c1-5-31-16-14-27(15-17-31)29-25(21-8-12-23(33-4)13-9-21)26(30-27)34-18-24(32)28-22-10-6-20(7-11-22)19(2)3/h6-13,19H,5,14-18H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIPWEICSSZNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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